molecular formula C15H18BrN3O3 B7135942 N-[2-(2-bromophenoxy)propyl]-2-cyanomorpholine-4-carboxamide

N-[2-(2-bromophenoxy)propyl]-2-cyanomorpholine-4-carboxamide

Cat. No.: B7135942
M. Wt: 368.23 g/mol
InChI Key: NHGVJUCQKZHGQG-UHFFFAOYSA-N
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Description

N-[2-(2-bromophenoxy)propyl]-2-cyanomorpholine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenoxy group, a cyanomorpholine moiety, and a carboxamide functional group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[2-(2-bromophenoxy)propyl]-2-cyanomorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O3/c1-11(22-14-5-3-2-4-13(14)16)9-18-15(20)19-6-7-21-12(8-17)10-19/h2-5,11-12H,6-7,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGVJUCQKZHGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)N1CCOC(C1)C#N)OC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-bromophenoxy)propyl]-2-cyanomorpholine-4-carboxamide typically involves multiple steps, starting with the preparation of the bromophenoxy precursor. The bromophenoxy group can be introduced through a nucleophilic substitution reaction using 2-bromophenol and an appropriate alkylating agent. The resulting intermediate is then reacted with morpholine and cyanogen bromide to form the cyanomorpholine moiety. Finally, the carboxamide group is introduced through an amidation reaction with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-bromophenoxy)propyl]-2-cyanomorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic or quinone derivatives.

    Reduction: The cyanomorpholine moiety can be reduced to form primary or secondary amines.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), and a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromophenoxy group may yield phenolic compounds, while reduction of the cyanomorpholine moiety can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

N-[2-(2-bromophenoxy)propyl]-2-cyanomorpholine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(2-bromophenoxy)propyl]-2-cyanomorpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group may interact with enzymes or receptors, modulating their activity. The cyanomorpholine moiety can form hydrogen bonds or electrostatic interactions with biological molecules, influencing their function. The carboxamide group may also play a role in binding to target proteins or nucleic acids, affecting their stability and activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromophenoxy)tetrahydro-2H-pyran: This compound shares the bromophenoxy group but differs in the presence of a tetrahydropyran ring instead of the cyanomorpholine moiety.

    N-[3-(2-bromophenoxy)propyl]-2-butanamine oxalate: This compound has a similar bromophenoxy group but features a butanamine moiety instead of the cyanomorpholine and carboxamide groups.

Uniqueness

N-[2-(2-bromophenoxy)propyl]-2-cyanomorpholine-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyanomorpholine moiety and carboxamide group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

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